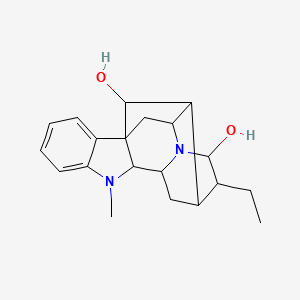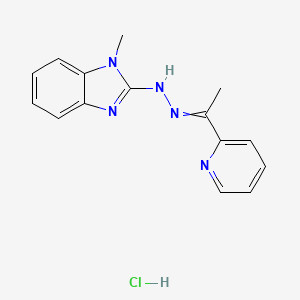
2-iodo-N-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-methoxybenzamide is an organic compound that belongs to the class of iodobenzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a methoxy group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methoxybenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoyl chloride with methoxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst for the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Applications De Recherche Scientifique
2-Iodo-N-methoxybenzamide has several applications in scientific research:
Organic Synthesis: It is used as a catalyst for oxidation reactions, providing an environmentally benign alternative to traditional heavy metal-based oxidants.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antioxidant properties.
Material Science: It can be used in the synthesis of advanced materials with specific functional properties.
Mécanisme D'action
The mechanism by which 2-iodo-N-methoxybenzamide exerts its catalytic effects involves the formation of a pentavalent iodine species. This species is generated from the trivalent iodine precursor in the presence of an oxidant such as Oxone®. The pentavalent iodine species then facilitates the oxidation of alcohols to carbonyl compounds by transferring oxygen atoms to the substrate .
Comparaison Avec Des Composés Similaires
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is similar in structure but has an isopropyl group instead of a methoxy group.
2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound used for oxidation reactions.
Uniqueness: 2-Iodo-N-methoxybenzamide is unique due to its combination of a methoxy group and an iodine atom, which provides specific reactivity and stability. Its ability to act as an efficient and environmentally benign catalyst for oxidation reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
2-iodo-N-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) |
Clé InChI |
XQWFRLMMFFFMJB-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


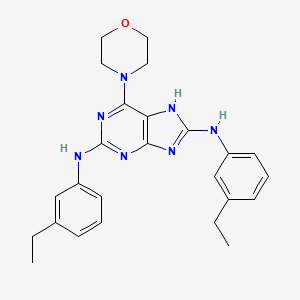

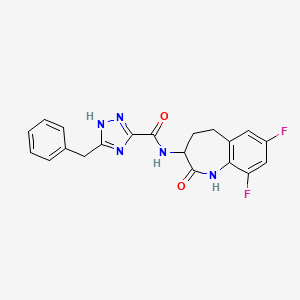
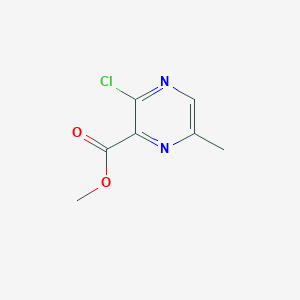
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
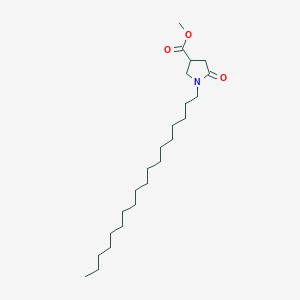
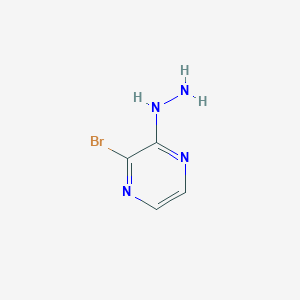
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)

![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)
